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Abstract
The IS1311 insertion sequence is a pivotal mobile genetic element within the Mycobacterium

avium complex (MAC), playing a significant role in the bacterium's genomic plasticity and

serving as a critical tool for molecular epidemiology. This technical guide provides an in-depth

analysis of IS1311, its genetic architecture, distribution across M. avium subspecies, and its

application in strain differentiation. Detailed experimental protocols for the detection and

characterization of IS1311 are presented, alongside a summary of its purported role in the

evolution and potential virulence of M. avium. This document is intended to be a

comprehensive resource for researchers engaged in the study of M. avium pathogenesis,

diagnostics, and the development of novel therapeutic strategies.

Introduction
Mycobacterium avium is a species of slow-growing nontuberculous mycobacteria that

encompasses a range of subspecies, including M. avium subsp. avium (MAA), M. avium subsp.

paratuberculosis (MAP), and M. avium subsp. hominissuis (MAH). These organisms are

responsible for a variety of diseases in both animals and humans, ranging from avian

tuberculosis to Johne's disease in ruminants and disseminated infections in

immunocompromised individuals. The accurate identification and differentiation of M. avium

subspecies and strains are crucial for diagnostics, epidemiological surveillance, and

understanding host adaptation.
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Insertion sequences (IS) are mobile genetic elements that can translocate within and between

genomes, often leading to mutations, genomic rearrangements, and the modulation of gene

expression. IS1311 is a 1317 base pair insertion sequence belonging to the IS256 family of

transposons.[1] It is found in multiple copies within the genomes of various M. avium

subspecies and has become an invaluable marker for molecular typing due to polymorphisms

within its sequence.[1][2]

Genetic Organization and Structure of IS1311
IS1311 possesses the characteristic structure of an IS element, encoding a transposase

responsible for its mobility. It shares approximately 85% sequence identity at the DNA level with

another significant insertion sequence in the MAC, IS1245.[3][4] This homology has historically

led to cross-hybridization in certain molecular assays, necessitating the development of specific

probes and primers for accurate differentiation.[3][4]

The genomic location of IS1311 copies can vary between strains, and these elements are

frequently found at the boundaries of genomic rearrangements, suggesting their active role in

shaping the architecture of the M. avium genome.[1] This capacity for inducing genomic

plasticity may contribute to the adaptation of different lineages to specific hosts and

environments.
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Figure 1: Genetic organization of the IS1311 element.

Distribution and Copy Number
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The number of IS1311 copies is a distinguishing feature among different M. avium subspecies

and even between lineages of the same subspecies. This variation is fundamental to its use in

molecular typing.

Subspecies/Lineage
Typical IS1311 Copy
Number

Reference(s)

M. avium subsp.

paratuberculosis (MAP) -

General

7 - 10 [2]

MAP - Cattle (C) Strains 7 or 8 [1][5]

MAP - Sheep (S) Strains 9 [1][5]

M. avium subsp. avium (MAA) 1 - 9 [6][7]

M. avium subsp. hominissuis

(MAH)
Variable (1 to >20) [7]

Table 1: Quantitative Data on IS1311 Copy Numbers in Mycobacterium avium Subspecies.

This table summarizes the typical copy numbers of the IS1311 insertion sequence found in the

genomes of different subspecies and lineages of M. avium.

Role in Molecular Epidemiology: SNP-Based
Genotyping
Single Nucleotide Polymorphisms (SNPs) within the IS1311 sequence are highly conserved

within specific MAP lineages and provide a robust method for their differentiation.[1][5] This has

led to the classification of MAP isolates into several types, most notably Cattle (C), Sheep (S),

and Bison (B) types. The simplest and most common method for this differentiation is through

PCR amplification of a fragment of IS1311 followed by restriction endonuclease analysis (REA)

or sequencing.[1][5]
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Nucleotide Position
M. avium subsp.
avium (MAA)

M. avium subsp.
paratuberculosis
(MAP)

Reference(s)

68 T C [1][5]

236 T C [1][5]

422 T C [1][5]

527 C G [1][5]

628 T C [1][5]

Table 2: Key SNP Differences in IS1311 Between MAA and MAP. This table highlights the

consistent single nucleotide polymorphisms that differentiate the IS1311 sequence in M. avium

subsp. avium from that in M. avium subsp. paratuberculosis.[1][5]

A critical polymorphism at position 223 within a 1259 bp PCR product of IS1311 is widely used

to distinguish between MAP S and C lineages.[2][8] S-type strains consistently show a 'C' at

this position, whereas C-type strains can have copies with either a 'C' or a 'T'.[2][5]
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Figure 2: Logical workflow for MAP strain typing using IS1311 SNPs.

IS1311 and its Role in Virulence and Drug
Resistance
The role of IS1311 in the direct modulation of virulence is not yet fully elucidated. However, its

association with genomic rearrangements suggests an indirect role in pathogen evolution and

host adaptation.[1] By mediating deletions, inversions, and other genomic changes, IS1311

may influence the expression of adjacent genes, potentially including those involved in

pathogenesis. Some research suggests that the copy number of IS1311 in C strains (seven or

eight) may reflect an evolutionary optimization for virulence.[1] The insertion of IS1311 near the
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origin of replication (oriC) in MAP has been hypothesized to contribute to its slow growth rate

compared to other mycobacteria.[9]

The direct linkage between IS1311 and antimicrobial resistance is not well-established. Studies

employing Restriction Fragment Length Polymorphism (RFLP) analysis based on IS1311 have

not found a consistent correlation between specific RFLP patterns and drug susceptibility

profiles.[6][10][11] It is more likely that drug resistance in M. avium is conferred by specific point

mutations in target genes or the acquisition of other mobile genetic elements carrying

resistance determinants, rather than the presence or location of IS1311 itself.

Experimental Protocols
The detection and characterization of IS1311 are primarily achieved through PCR-based

methods and Southern blot hybridization.

DNA Extraction
High-quality genomic DNA is a prerequisite for reliable analysis.

Cell Lysis: Harvest mycobacterial cells from culture and resuspend in a TE buffer.

Enzymatic Digestion: Treat the cell suspension with lysozyme (10 mg/ml) at 37°C for at least

3 hours to degrade the cell wall.

Protein Digestion: Add a sodium dodecyl sulfate (SDS) and proteinase K mixture and

incubate at 65°C for 10 minutes.

Purification: Use a cetyltrimethylammonium bromide (CTAB) method for further degradation

of cell wall components and proteins.

Extraction: Perform sequential extractions with phenol-chloroform and chloroform-isoamyl

alcohol to remove proteins and lipids.

Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend

in a suitable buffer (e.g., TE buffer or nuclease-free water).
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IS1311 PCR and Restriction Endonuclease Analysis
(PCR-REA)
This is the most common method for genotyping MAP strains.

PCR Amplification:

Primers: Use primers designed to amplify a specific polymorphic region of IS1311. For

example, M56 and M119 primers are commonly used to amplify a 608 bp fragment.[12]

[13]

Reaction Mix: Prepare a standard PCR master mix containing DNA polymerase, dNTPs,

MgCl₂, PCR buffer, primers, and template DNA.

Thermocycling: Employ a standard thermocycling protocol, typically involving an initial

denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C),

annealing (e.g., 62°C), and extension (72°C), and a final extension step (72°C for 10 min).

Restriction Digestion:

Digest the resulting PCR product (e.g., 6 µL) with specific restriction enzymes such as

HinfI and MseI.[13][14]

Incubate the reaction at 37°C for 1.5 to 2 hours, followed by enzyme inactivation at 80°C

for 20 minutes.[14]

Gel Electrophoresis:

Separate the digested fragments on a 2-3% agarose gel.

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g.,

ethidium bromide or SYBR Safe).

The resulting banding pattern is indicative of the IS1311 genotype (e.g., Bison type, Cattle

type). For example, the Bison type yields fragments of 67, 218, and 323 bp.[13]

IS1311 RFLP using Southern Blot Hybridization
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This method provides information on the copy number and genomic location of IS1311.

Genomic DNA Digestion: Digest 2-4 µg of high-quality genomic DNA with a suitable

restriction enzyme (e.g., PvuII) that does not cut within the IS1311 sequence.[6][10]

Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a 0.8% agarose gel.

[15]

Southern Transfer: Transfer the separated DNA fragments from the gel to a nylon or

nitrocellulose membrane.

Probe Preparation:

Prepare a labeled DNA probe specific to IS1311. This can be generated by PCR

amplification of an internal fragment of IS1311 (e.g., a 199 bp product) and labeling it with

a non-radioactive marker like digoxigenin (DIG) or a radioactive isotope.[6][11]

Hybridization: Incubate the membrane with the labeled probe under specific hybridization

conditions (temperature and buffer composition) to allow the probe to anneal to

complementary IS1311 sequences on the membrane.

Washing and Detection: Wash the membrane to remove the unbound probe. Detect the

hybridized probe using an appropriate method (e.g., chemiluminescence for DIG-labeled

probes or autoradiography for radioactive probes). The number of bands corresponds to the

number of IS1311 copies in the genome.
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Figure 3: Overview of experimental workflows for IS1311 analysis.

Conclusion
The IS1311 insertion sequence is more than just a repetitive element within the Mycobacterium

avium genome; it is a dynamic force contributing to genomic evolution and a cornerstone of

modern molecular epidemiology for this important group of pathogens. Its variable copy

number and specific polymorphisms provide a high-resolution view of the relationships
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between different subspecies and strains, which is essential for tracking disease transmission

and understanding host specificity. While its direct role in virulence and drug resistance

remains an area for further investigation, its influence on genomic plasticity is undeniable. The

protocols detailed in this guide provide a standardized framework for researchers to reliably

detect and characterize IS1311, facilitating continued research into the biology and control of

Mycobacterium avium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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